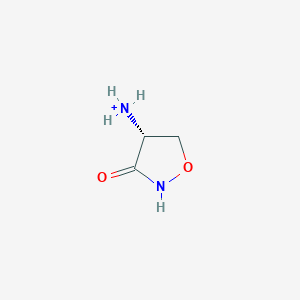

D-cycloserine(1+)

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C3H7N2O2+ |

|---|---|

Molecular Weight |

103.1 g/mol |

IUPAC Name |

[(4R)-3-oxo-1,2-oxazolidin-4-yl]azanium |

InChI |

InChI=1S/C3H6N2O2/c4-2-1-7-5-3(2)6/h2H,1,4H2,(H,5,6)/p+1/t2-/m1/s1 |

InChI Key |

DYDCUQKUCUHJBH-UWTATZPHSA-O |

SMILES |

C1C(C(=O)NO1)[NH3+] |

Isomeric SMILES |

C1[C@H](C(=O)NO1)[NH3+] |

Canonical SMILES |

C1C(C(=O)NO1)[NH3+] |

Origin of Product |

United States |

Historical Context and Early Scientific Investigations of D Cycloserine

Discovery and Isolation from Microbial Sources

D-cycloserine, a naturally occurring antibiotic, was first brought to the scientific community's attention in the mid-1950s. wikipedia.orgnih.govebi.ac.uk Its discovery was the result of near-simultaneous and independent efforts by two research teams from prominent pharmaceutical companies. wikipedia.orgacs.org In 1955, a flurry of articles in the Journal of the American Chemical Society detailed these findings. acs.org

Researchers at Merck & Co. successfully isolated the compound from a species of Streptomyces garyphalus, initially naming it oxamycin. acs.orgbasicmedicalkey.com Concurrently, scientists at Eli Lilly and Company, along with Commercial Solvents Corporation, reported its isolation from strains of Streptomyces orchidaceus. wikipedia.orgacs.orgoup.com Further research identified Streptomyces lavendulae as another microbial source of the compound. basicmedicalkey.comnih.govnih.gov This period marked a significant step in the discovery of novel antibacterial agents from natural sources.

Table 1: Discovery and Microbial Sources of D-Cycloserine

| Year of Discovery | Discovering Institutions | Microbial Source(s) | Initial Name(s) |

|---|---|---|---|

| 1954-1955 | Merck & Co. | Streptomyces garyphalus acs.orgbasicmedicalkey.com | Oxamycin acs.orgbasicmedicalkey.com |

| 1954-1955 | Eli Lilly and Company | Streptomyces orchidaceus wikipedia.orgacs.orgoup.com | Seromycin basicmedicalkey.com |

| Subsequent Findings | - | Streptomyces lavendulae basicmedicalkey.comnih.gov | - |

Initial Characterization and Proposed Biological Activities

Following its isolation, scientific efforts focused on characterizing the physicochemical properties and biological activities of D-cycloserine. Chemically, it was identified as a cyclic amino acid with the IUPAC name (R)-4-Amino-1,2-oxazolidin-3-one. acs.orgbasicmedicalkey.com It is a structural analog of the amino acid D-alanine. wikipedia.orgebi.ac.ukrpicorp.combritannica.com

Initial investigations revealed it to be a broad-spectrum antibiotic with bactericidal activity against both Gram-positive and Gram-negative bacteria. basicmedicalkey.comnih.govnih.gov Its primary proposed use was in the treatment of tuberculosis, caused by Mycobacterium tuberculosis. acs.orgbasicmedicalkey.comrpicorp.com Physicochemical studies characterized it as a water-soluble, crystalline powder. rpicorp.com A key study determined its partition coefficient (log Kp) to be -2.89 and found that the compound exhibits maximum stability in alkaline conditions, with its highest degradation rate occurring at a pH of 4.7. nih.govjst.go.jp

Table 2: Physicochemical Properties of D-Cycloserine

| Property | Value / Description |

|---|---|

| Chemical Formula | C₃H₆N₂O₂ rpicorp.com |

| Molar Mass | 102.093 g·mol⁻¹ wikipedia.org |

| IUPAC Name | (R)-4-Amino-1,2-oxazolidin-3-one wikipedia.org |

| Appearance | White to pale yellowish crystalline powder rpicorp.com |

| Solubility | Water soluble rpicorp.com |

| Log P (Partition Coefficient) | -2.89 ± 0.06 nih.govjst.go.jp |

| pH of Maximum Stability | Alkaline conditions nih.govjst.go.jp |

| Biological Activity | Broad-spectrum antibiotic basicmedicalkey.comnih.govnih.gov |

Evolution of Mechanistic Understanding in Early Research

The early understanding of D-cycloserine's mechanism of action centered on its structural similarity to D-alanine, a crucial component of the bacterial cell wall. wikipedia.orgebi.ac.ukbritannica.com Researchers quickly established that the compound interferes with peptidoglycan synthesis, which is essential for maintaining the integrity of the bacterial cell wall. wikipedia.orgnih.govasm.org

Early research pinpointed two specific enzymes in the cytoplasm as the primary targets for D-cycloserine's inhibitory action:

Alanine (B10760859) racemase (Alr) : This enzyme is responsible for converting L-alanine into its D-isomer, D-alanine. wikipedia.orgebi.ac.ukbasicmedicalkey.com

D-alanine:D-alanine ligase (Ddl) : This enzyme catalyzes the formation of a D-alanyl-D-alanine dipeptide, a key precursor for peptidoglycan assembly. wikipedia.orgebi.ac.ukbasicmedicalkey.com

D-cycloserine was found to act as a competitive inhibitor of both these enzymes. ebi.ac.ukasm.org This dual inhibition disrupts the supply of essential building blocks for the cell wall, leading to bacterial death. nih.gov The "cycloserine hypothesis," formulated by Roze and Strominger, proposed that the specific three-dimensional conformation of D-cycloserine allows it to effectively bind to the active site of these enzymes, a feat not achievable by its L-cycloserine enantiomer. ebi.ac.uk

Decades later, in 1988, a significant evolution in the understanding of D-cycloserine's biological activities emerged with the discovery of its effects on the central nervous system. oup.com It was identified as a partial agonist at the glycine-binding site of the N-methyl-D-aspartate (NMDA) receptor, a type of glutamate (B1630785) receptor in the brain. oup.comrpicorp.com This finding revealed a completely different mechanism of action, distinct from its antibiotic properties, and opened new avenues of research into its potential neurological effects. oup.comnih.gov

Biosynthetic Pathways of D Cycloserine in Microorganisms

Identification of Producer Organisms

D-cycloserine is a naturally occurring antibiotic produced by several species of the genus Streptomyces. basicmedicalkey.comacs.org Notable producers include Streptomyces garyphalus, Streptomyces lavendulae, and Streptomyces orchidaceus. basicmedicalkey.comasm.orgbritannica.com These soil-dwelling, filamentous bacteria are well-known for their ability to synthesize a wide array of secondary metabolites with diverse biological activities. The discovery of D-cycloserine from these microorganisms dates back to the mid-1950s and marked a significant advancement in the search for novel antimicrobial agents. wikipedia.org

Elucidation of the Biosynthetic Gene Cluster

The genetic blueprint for D-cycloserine biosynthesis is encoded within a dedicated gene cluster. In Streptomyces lavendulae ATCC 11924, a 21-kb DNA fragment containing the D-cycloserine (DCS) biosynthetic gene cluster has been successfully cloned and characterized. asm.orgnih.gov This cluster comprises ten open reading frames (ORFs), designated dcsA through dcsJ. asm.orgnih.govnih.gov Sequence analysis of these ORFs has provided valuable insights into the putative functions of the encoded enzymes, guiding the elucidation of the biosynthetic pathway. nih.govnih.gov The discovery of this gene cluster was a pivotal step, enabling further detailed characterization of the biosynthetic enzymes and the potential for engineered biosynthesis. asm.org

Characterization of Key Biosynthetic Enzymes

The biosynthesis of D-cycloserine from primary metabolites is a multi-step process catalyzed by a series of specialized enzymes encoded by the dcs gene cluster. Key enzymes in this pathway have been overexpressed, purified, and biochemically characterized to elucidate their specific roles. nih.govasm.org

O-Ureido-L-Serine Synthase (DcsD) Activity and Substrate Specificity

The enzyme DcsD, encoded by the dcsD gene, plays a crucial role in the initial steps of the pathway. nih.govnih.gov It is homologous to O-acetylserine sulfhydrylase. asm.orgnih.gov However, instead of utilizing sulfide, DcsD catalyzes the formation of O-ureido-L-serine from O-acetyl-L-serine and hydroxyurea (B1673989). nih.govasm.orgnih.gov This reaction is a key committing step in the biosynthesis of D-cycloserine. While DcsD can also catalyze the synthesis of L-cysteine using sulfide, studies suggest that under physiological conditions within the producing organism, the synthesis of O-ureido-L-serine is favored. nih.govnih.gov Crystallographic and mutational studies of DcsD have identified key amino acid residues that are important for its substrate preference for hydroxyurea. nih.gov

D-Cycloserine Synthetase (DcsG) and Cyclization Mechanisms

The final and perhaps most critical step in the biosynthesis is the cyclization of an intermediate to form the D-cycloserine ring. This reaction is catalyzed by D-cycloserine synthetase, the product of the dcsG gene. nih.govasm.org DcsG belongs to the ATP-grasp superfamily of enzymes. asm.orgnih.gov It catalyzes the ATP-dependent conversion of O-ureido-D-serine into D-cycloserine. asm.orgnih.gov This process involves the formation of an intramolecular C-N bond and the release of ammonia (B1221849) and carbon dioxide. nih.gov Structural and mechanistic studies have revealed that the reaction proceeds through an acylphosphate intermediate, which then undergoes cyclization. nih.gov Interestingly, DcsG can also catalyze the formation of other cyclic D-amino acid analogs, such as D-homocysteine thiolactone. nih.govasm.org

Other Putative Enzymatic Steps

Several other enzymes encoded by the dcs gene cluster are essential for the complete biosynthetic pathway. The proposed pathway begins with the O-acetylation of L-serine, a reaction catalyzed by an enzyme homologous to homoserine O-acetyltransferase, the product of the dcsE gene. nih.govebi.ac.uk The hydroxyurea required for the DcsD-catalyzed reaction is supplied through the hydrolysis of NG-hydroxy-L-arginine by an arginase homolog encoded by dcsB. asm.orgnih.gov The resulting O-ureido-L-serine is then racemized to O-ureido-D-serine by DcsC, which shows homology to diaminopimelate epimerase. nih.govnih.govasm.org The gene cluster also includes genes like dcsI and dcsJ, which are involved in the self-resistance of the producing organism to D-cycloserine. asm.orgnih.gov DcsI is a D-alanyl-D-alanine ligase, and DcsJ is a putative membrane protein. asm.orgnih.gov

Heterologous Expression and Engineered Biosynthesis

The elucidation of the D-cycloserine biosynthetic gene cluster has opened up avenues for its heterologous expression in other, more tractable host organisms. asm.orgnih.gov The entire 10-gene cluster from S. lavendulae was introduced into the non-producing host Streptomyces lividans, which then gained the ability to produce D-cycloserine. asm.org This confirmed that the cloned gene cluster is indeed responsible for D-cycloserine biosynthesis. asm.org

Furthermore, engineered biosynthesis has been explored in Escherichia coli. By expressing a subset of the dcs genes (dcsC, dcsD, dcsE, and dcsG) in E. coli, significant production of D-cycloserine was achieved when the precursors L-serine and hydroxyurea were supplied. asm.orgnih.gov The co-expression of the resistance gene dcsJ further enhanced production levels. asm.orgnih.gov To optimize the yield, metabolic engineering strategies were employed, such as disrupting competing pathways in the E. coli host. asm.orgnih.gov Specifically, the deletion of genes involved in cysteine biosynthesis (cysJ and cysK) was shown to increase D-cycloserine production by reducing the side-reaction catalyzed by DcsD. asm.org These studies demonstrate the potential for developing robust and efficient microbial cell factories for the industrial production of D-cycloserine.

Metabolic Precursors and Pathway Intermediates

The biosynthesis of D-cycloserine in microorganisms, primarily species of Streptomyces, initiates from fundamental amino acid precursors and proceeds through a series of unique intermediates. nih.gov The pathway is orchestrated by a suite of enzymes encoded by the dcs gene cluster, which sequentially modify the substrates to ultimately form the cyclic D-amino acid analog. nih.govnih.gov The primary metabolic precursors are L-serine and L-arginine, which enter a dedicated pathway leading to the formation of key intermediates including O-acetyl-L-serine, Nω-hydroxy-L-arginine, hydroxyurea, and O-ureidoserine. researchgate.netnih.gov

Detailed Research Findings

L-Serine and O-acetyl-L-serine (L-OAS)

The biosynthetic journey to D-cycloserine begins with the amino acid L-serine. researchgate.net The first committed step is the acetylation of the hydroxyl group of L-serine to form the intermediate O-acetyl-L-serine (L-OAS). nih.govasm.org This reaction is catalyzed by the enzyme DcsE, an L-serine-O-acetyltransferase that utilizes acetyl-CoA as the acetyl group donor. researchgate.netasm.org Research has confirmed that DcsE, encoded within the dcs gene cluster, is a functional enzyme capable of this conversion. researchgate.net While DcsE shows sequence homology to L-homoserine O-acetyltransferase (HAT), structural studies have revealed key differences in the active site that confer its substrate specificity for L-serine over L-homoserine. asm.org The formation of L-OAS is a crucial priming step, preparing the serine backbone for the subsequent addition of the ureido group. nih.govasm.org

L-Arginine, Nω-hydroxy-L-arginine (NHA), and Hydroxyurea (HU)

Concurrently, the second precursor, L-arginine, undergoes modification to produce hydroxyurea (HU), which serves as the donor of the ureido moiety in a later step. researchgate.netnih.gov Initially, it was hypothesized that a nitric oxide synthase (NOS) might be responsible for the first step; however, subsequent research has clarified the specific enzymatic players. nih.govasm.org

Gene disruption studies have shown that the enzyme DcsA, a heme protein, is essential for the initial hydroxylation of L-arginine to yield Nω-hydroxy-L-arginine (NHA). nih.gov Mutants lacking the dcsA gene lost the ability to produce D-cycloserine, but production was restored when the culture was supplemented with NHA. nih.gov Following its formation, NHA is hydrolyzed by the enzyme DcsB, a manganese-dependent hydroxyarginase, to produce hydroxyurea and L-ornithine. researchgate.netnih.gov This two-step process provides the hydroxyurea necessary for the subsequent condensation reaction. nih.govresearchgate.net

O-ureido-L-serine (L-OUS) and O-ureido-D-serine (D-OUS)

The two branches of the pathway converge with the formation of O-ureido-L-serine (L-OUS). This key intermediate is synthesized by the enzyme DcsD, an O-ureido-L-serine synthase. nih.govnih.govresearchgate.net DcsD catalyzes the condensation of O-acetyl-L-serine (L-OAS) and hydroxyurea (HU). nih.govasm.org In vitro studies using purified enzymes have successfully demonstrated the synthesis of L-OUS from L-OAS and hydroxyurea in the presence of DcsD. nih.govnih.gov

A critical stereochemical inversion is required to convert the L-configuration of the serine moiety to the D-configuration found in the final product. This is accomplished by the enzyme DcsC, an O-ureidoserine racemase. researchgate.netrsc.orgrsc.org DcsC, which shows homology to diaminopimelate epimerase, catalyzes the interconversion of O-ureido-L-serine and O-ureido-D-serine (D-OUS). researchgate.netrsc.org The characterization of DcsC has confirmed its role as a racemase that operates on both O-ureido-L- and D-serine. rsc.org The resulting D-OUS is the direct precursor for the final cyclization step. nih.govresearchgate.net

Final Cyclization to D-cycloserine

The terminal step in the biosynthesis is the ATP-dependent cyclization of O-ureido-D-serine to form D-cycloserine. nih.govnih.gov This reaction is catalyzed by DcsG, a D-cycloserine synthetase belonging to the ATP-grasp superfamily of enzymes. nih.govnih.govuniprot.org The reaction involves the activation of the terminal carboxyl group of D-OUS via phosphorylation, followed by an intramolecular nucleophilic attack to form the isoxazolidinone ring. nih.gov This cyclization is accompanied by the cleavage of the urea (B33335) moiety. nih.govnih.gov In vitro reconstitution experiments have shown that the synthesis of D-cycloserine from D-OUS requires DcsG, ATP, and magnesium ions. nih.govresearchgate.net

Data Table of Metabolic Precursors and Intermediates

| Compound Name | Abbreviation | Role in Pathway | Enzyme(s) Involved in Formation |

|---|---|---|---|

| L-Serine | Primary Precursor | - | |

| L-Arginine | Primary Precursor | - | |

| O-acetyl-L-serine | L-OAS | Intermediate | DcsE (L-serine-O-acetyltransferase) |

| Nω-hydroxy-L-arginine | NHA | Intermediate | DcsA (Heme protein) |

| Hydroxyurea | HU | Intermediate / Ureido donor | DcsB (Hydroxyarginase) |

| O-ureido-L-serine | L-OUS | Intermediate | DcsD (O-ureido-L-serine synthase) |

| O-ureido-D-serine | D-OUS | Intermediate / Direct precursor to cyclization | DcsC (O-ureidoserine racemase) |

Chemical Synthesis and Analog Design of D Cycloserine

Early Synthetic Methodologies and Racemic Approaches

The initial forays into the chemical synthesis of cycloserine in the mid-1950s resulted in racemic mixtures of its D- and L-enantiomers. One of the first reported syntheses by the Stammer group in 1955 involved the production of a racemic mixture from DL‐β‐aminoxyalanine ethyl ester. wikipedia.org Another early approach involved the conversion of DL-4-carbomethoxy-2-phenyl-2-oxazoline to its corresponding hydroxamic acid. Subsequent ring opening with dry hydrogen chloride and treatment with aqueous alkali yielded DL-4-benzamido-3-isoxazolidone, which was then converted to DL-cycloserine. researchgate.net

A significant challenge in these early methods was the separation of the desired D-enantiomer from the racemic mixture. This was often achieved through resolution using chiral resolving agents like tartaric acid. basicmedicalkey.comresearchgate.net For instance, a synthetic route starting from DL-serine methyl ester yielded both enantiomers of cycloserine, which were then separated using D- and L-tartaric acids in a one-pot resolution procedure. researchgate.net These early methods, while foundational, were often lengthy and inefficient due to the need for resolution, which spurred the development of more direct stereoselective syntheses.

Stereoselective Synthesis of the D-Enantiomer

Methods Utilizing D-Serine as Starting Material

A significant breakthrough in the stereoselective synthesis of D-cycloserine was the use of the readily available and inexpensive D-serine as the starting material. wikipedia.orgresearchgate.net In 1957, Plattner and colleagues developed a method to synthesize the pure D-enantiomer by cyclizing the corresponding α‐amino‐β‐chlorohydroxamic acids derived from D-serine. wikipedia.orgbasicmedicalkey.com

Several modern approaches have further refined the synthesis from D-serine. researchgate.net A common strategy involves the esterification of D-serine to D-serine methyl ester hydrochloride, followed by chlorination with reagents like phosphorus pentachloride to yield D-2-amino-3-chloropropionic acid methyl ester hydrochloride. google.com This intermediate is then cyclized with hydroxylamine (B1172632) to produce D-cycloserine. google.comgoogle.com Another approach involves protecting the amino group of D-serine with ethyl trifluoroacetate, followed by condensation with hydroxylamine hydrochloride to form an intermediate that is then cyclized. google.com

Cyclization Reactions in D-Cycloserine Synthesis

Cyclization is a pivotal step in the synthesis of D-cycloserine, and various methods have been employed to achieve this ring formation. researchgate.netresearchgate.net In many synthetic routes starting from D-serine, an intermediate such as D-2-amino-3-chloropropionic acid methyl ester hydrochloride is treated with hydroxylamine hydrochloride in an aqueous sodium solution to facilitate cyclization. google.comgoogle.com

The biosynthesis of D-cycloserine also involves a cyclization step, where O-ureido-D-serine is converted to D-cycloserine. This reaction is catalyzed by the enzyme DcsG, which belongs to the ATP-grasp superfamily. nih.gov

One-Pot Synthetic Procedures

To enhance the efficiency and simplicity of D-cycloserine synthesis, one-pot procedures have been developed. researchgate.netresearchgate.net These methods combine multiple reaction steps into a single operation without isolating the intermediates, which reduces waste, product loss, and reaction time. google.compatsnap.com

Synthesis of Isotopically Labeled D-Cycloserine for Research Applications

Isotopically labeled D-cycloserine is a valuable tool for elucidating its mechanism of action and for use in various biological studies. researchgate.netunl.edu The synthesis of these labeled compounds often requires modifications of existing synthetic routes to accommodate the expensive isotopically labeled starting materials, such as labeled serine. unl.edu

A synthetic route has been developed to produce both unlabeled and ¹³C-labeled D-cycloserine from DL-serine methyl ester. researchgate.net This method utilizes a one-pot resolution procedure and has been successfully applied to synthesize a C-13-labeled derivative for biological investigations. researchgate.net Another example is the synthesis of DL-Cycloserine-¹⁵N,d₃, which is a deuterium (B1214612) and nitrogen-15 (B135050) labeled version of the compound. medchemexpress.com These labeled analogs are crucial for techniques like NMR-based metabolomics to monitor the in vivo effects of D-cycloserine on bacterial metabolism. researchgate.net

Rational Design and Synthesis of D-Cycloserine Analogues

The rational design and synthesis of D-cycloserine analogues are driven by the need to develop new antimicrobial agents with improved efficacy and reduced side effects. unl.edunih.gov These efforts often focus on modifying the core structure of D-cycloserine to enhance its interaction with its molecular targets, primarily alanine (B10760859) racemase (Alr) and D-alanine:D-alanine ligase (Ddl). nih.gov

Structure-activity relationship (SAR) studies have been conducted by synthesizing various analogues. For instance, a series of N(2)-substituted D,L-cycloserine derivatives were prepared and evaluated for their inhibitory activity against alanine racemases from different bacterial species. researchgate.net The results indicated that N(2)-modification generally led to a loss of enzymatic inhibitory activity. researchgate.net

The crystal structure of Mycobacterium tuberculosis Ddl has provided a basis for the rational design of new inhibitors. asm.org The ligand-binding cavity at the intersection of the enzyme's three domains presents a target for designing novel ATP analogs. asm.org Computational and crystallographic methods are being combined to advance the rational design of a new generation of drugs based on the D-cycloserine scaffold. unl.edu This structure-based approach is crucial for developing improved analogues to treat tuberculosis and other bacterial infections. nih.gov

Isoxazolidinone-imine Analogues

A series of D-cycloserine analogues known as isoxazolidin-3-oneimines (ISIs) has been synthesized. uct.ac.za These compounds were designed as potential prodrugs, aiming to enhance the therapeutic profile of the parent drug, D-cycloserine. uct.ac.za The synthetic approach focused on creating a library of these analogues to explore their structure-activity relationships. uct.ac.za

3-Isoxazolidin-4-yl Amide Analogues

Alongside the isoxazolidinone-imine analogues, a second class of compounds, the 3-isoxazolidin-4-yl amides (ISAs), was also synthesized. uct.ac.za Similar to the ISIs, these analogues were developed to function as potential prodrugs of D-cycloserine. uct.ac.za The synthesis of these compounds contributed to a broader investigation of D-cycloserine derivatives for anti-tuberculosis activity. uct.ac.za

Structure-Activity Relationship Studies of Analogues in Pre-clinical Contexts

A total of 17 compounds, encompassing both isoxazolidin-3-oneimines (ISIs) and 3-isoxazolidin-4-yl amides (ISAs), were synthesized and evaluated in preclinical studies to determine their antimycobacterial activity and cytotoxicity. uct.ac.za

The in vitro evaluation was conducted against the drug-susceptible Mycobacterium tuberculosis H37Rv strain. uct.ac.za From the 17 synthesized analogues, two compounds demonstrated significant antimycobacterial activity, with a Minimum Inhibitory Concentration (MIC99) at or below 10 μM. uct.ac.za

Importantly, all 17 compounds exhibited low cytotoxicity when tested in vitro against Chinese hamster ovarian (CHO) cells and human hepatocyte (HepG2) cells, with IC50 values greater than 25 μM. uct.ac.za This low cytotoxicity is a promising feature for potential drug candidates. uct.ac.za

Further preclinical studies involved assessing the metabolic stability of a selected potent compound. The compound showed high microsomal metabolic stability in liver microsomes from rats, mice, and humans. uct.ac.za The kinetic solubility of the analogues was also determined, and researchers established structure-solubility relationships. uct.ac.za For the 3-isoxazolidin-4-yl amides (IZAs), a strong correlation was found between solubility and melting point (R² = 0.9318). uct.ac.za In contrast, for the isoxazolidin-3-oneimines (IZIs), there was only a moderate correlation between solubility and the topological polar surface area (tPSA) (R² = 0.164), and no correlation was observed with lipophilicity (cLogP) for either class of compounds. uct.ac.za

Table 1: Preclinical Activity of D-Cycloserine Analogues

| Compound Class | Number Synthesized | Number with Noteworthy Activity (MIC99 ≤ 10 μM) | Cytotoxicity (IC50) |

|---|---|---|---|

| Isoxazolidin-3-oneimines (ISIs) & 3-Isoxazolidin-4-yl amides (ISAs) | 17 | 2 | > 25 μM |

| Compound Class | Correlation with Melting Point (R²) | Correlation with tPSA (R²) | Correlation with cLogP (R²) |

|---|---|---|---|

| 3-Isoxazolidin-4-yl amides (IZAs) | 0.9318 | Not Reported | 0.0004 |

| Isoxazolidin-3-oneimines (IZIs) | Not Reported | 0.164 | 0.085 |

| Compound Name |

|---|

| D-cycloserine |

Molecular Mechanisms of Action of D Cycloserine

Inhibition of Bacterial Cell Wall Peptidoglycan Biosynthesis

D-cycloserine's efficacy stems from its ability to inhibit two essential enzymes in the cytoplasmic stage of peptidoglycan biosynthesis: L-alanine racemase (Alr) and D-alanine:D-alanine ligase (Ddl). wikipedia.orgpatsnap.comscispace.com By targeting these enzymes, D-cycloserine effectively halts the production of D-alanine and the subsequent formation of the D-alanine-D-alanine dipeptide, which are critical building blocks for the pentapeptide side chains of peptidoglycan. wikipedia.orgpatsnap.comsigmaaldrich.com This dual inhibition significantly hampers the construction of a functional cell wall, leading to bacterial cell lysis and death. patsnap.com

Competitive Inhibition of L-Alanine Racemase (Alr)

L-alanine racemase (Alr) is a pyridoxal (B1214274) 5′-phosphate (PLP)-dependent enzyme that catalyzes the reversible conversion of L-alanine to D-alanine. wikipedia.orgwikipedia.orgtandfonline.com D-alanine is a fundamental component of the bacterial cell wall, and its absence is detrimental to bacterial survival. wikipedia.orgtandfonline.com D-cycloserine, as a structural analog of D-alanine, acts as a competitive inhibitor of Alr. nih.govtandfonline.comthermofisher.kr

The catalytic activity of Alr is dependent on the pyridoxal 5′-phosphate (PLP) cofactor, which is covalently bound to a lysine (B10760008) residue in the enzyme's active site, forming an internal aldimine. nih.govacs.org D-cycloserine interacts with the PLP cofactor, displacing the lysine and forming an external aldimine. nih.govacs.org This interaction is a key step in the inhibition of the enzyme. nih.govresearchgate.net The PLP cofactor plays multiple roles in the catalytic process, including stabilizing carbanion intermediates and acting as a proton shuttle. acs.org

The interaction between D-cycloserine and the PLP cofactor in the active site of Alr can lead to the formation of different adducts. One proposed pathway involves the formation of a stable aromatic isoxazole (B147169) complex, which was thought to be responsible for the irreversible inhibition. researchgate.netaip.org Another pathway, leading to the reversibility of inhibition, involves the formation of an unstable adduct that can hydrolyze and rearrange to form a stable substituted oxime. nih.govaip.orgresearchgate.net The formation of these different adducts highlights the intricate chemical interactions that govern the inhibition of Alr by D-cycloserine. nih.govresearchgate.net

| Adduct Type | Proposed Inhibition Mechanism | Supporting Evidence |

| Isoxazole | Irreversible | Formation of a stable aromatic complex. researchgate.netaip.org |

| Oxime | Reversible | Hydrolysis of an unstable adduct and subsequent rearrangement. nih.govaip.orgresearchgate.net |

Reversible vs. Irreversible Inhibition Mechanisms

Inhibition of D-Alanine:D-Alanine Ligase (Ddl)

D-alanine:D-alanine ligase (Ddl) is another critical enzyme in the peptidoglycan biosynthesis pathway. wikipedia.orgasm.org It catalyzes the ATP-dependent ligation of two D-alanine molecules to form the D-alanyl-D-alanine dipeptide. asm.org D-cycloserine also acts as a competitive inhibitor of Ddl, further disrupting the synthesis of the bacterial cell wall. patsnap.comscispace.comasm.org Metabolomic studies have suggested that Ddl is the primary lethal target of D-cycloserine in Mycobacterium tuberculosis. scispace.comunl.educapes.gov.br

The inhibition of Ddl by D-cycloserine is not a simple competitive binding event. nih.gov Research has demonstrated that the inhibition proceeds through the formation of a phosphorylated D-cycloserine species. nih.govresearchgate.net In a reaction analogous to the normal physiological function of Ddl where it forms a D-alanyl-phosphate intermediate, the enzyme instead phosphorylates D-cycloserine in the presence of ATP. nih.govresearchgate.net This phosphorylated intermediate then acts as a potent inhibitor of the enzyme. researchgate.net This distinct mechanism of action, involving the enzymatic creation of its own inhibitor, highlights a unique bimodal action of a single antibiotic against different enzyme targets. researchgate.net

| Enzyme | Substrate Analog | Mechanism of Inhibition | Key Intermediate |

| L-Alanine Racemase (Alr) | D-cycloserine | Competitive inhibition involving interaction with PLP cofactor. wikipedia.orgpatsnap.comnih.govtandfonline.comresearchgate.net | Isoxazole and Oxime adducts. acs.orgresearchgate.netaip.org |

| D-Alanine:D-Alanine Ligase (Ddl) | D-cycloserine | Inhibition via an enzyme-generated phosphorylated intermediate. nih.govresearchgate.net | Phosphorylated D-cycloserine. nih.govresearchgate.net |

Binding Site Specificity within Ddl

D-alanine:D-alanine ligase (Ddl) is a critical enzyme in bacterial peptidoglycan synthesis, catalyzing the formation of the D-alanyl-D-alanine dipeptide. asm.orgnih.gov This enzyme possesses two distinct binding sites for D-alanine, referred to as the N-terminal (donor) site and the C-terminal (acceptor) site, which exhibit different affinities for the substrate. nih.govpnas.org Early research suggested that D-cycloserine competitively and reversibly inhibits Ddl by binding to both D-alanine sites. pnas.org

However, more recent investigations, particularly with the Mycobacterium tuberculosis Ddl (MtDdl), have refined this model. acs.orgresearchgate.net Evidence now indicates that D-cycloserine may bind exclusively to the C-terminal D-alanine binding site. acs.orgresearchgate.net This binding can occur whether or not the N-terminal site is occupied by D-alanine. acs.orgresearchgate.net This updated model proposes a novel mechanism of inhibition where the primary interaction of D-cycloserine is with the C-terminal site of the enzyme. acs.org For MtDdl, ATP must bind to the enzyme first, which then allows for the subsequent binding of either D-alanine or D-cycloserine. nih.gov

Differential Inhibition Potency and Selectivity for Target Enzymes

Kinetic studies on Mycobacterium tuberculosis Ddl (MtDdl) and Alr provide further insight into this differential inhibition.

Table 1: Inhibition Constants (Ki) and Michaelis Constants (Km) of D-cycloserine and D-alanine for Mycobacterial Enzymes

| Enzyme | Ligand | Parameter | Value (mM) | Source |

|---|---|---|---|---|

| MtDdl | D-cycloserine | Ki,DCS1 (Site 1) | 0.014 | nih.gov |

| MtDdl | D-cycloserine | Ki,DCS2 (Site 2) | 0.025 | nih.gov |

| MtDdl | D-alanine | Km,D-Ala1 (Site 1) | 0.075 | nih.gov |

| MtDdl | D-alanine | Km,D-Ala2 (Site 2) | 3.6 | nih.gov |

| E. coli Alr | D-cycloserine | Ki | 0.65 | tandfonline.com |

The data indicates that D-cycloserine has a high affinity for both D-alanine binding sites on MtDdl, with inhibition constants (Ki) in the micromolar range. nih.gov Notably, the affinity of D-cycloserine for both sites is greater than the affinity of the natural substrate D-alanine for the second binding site (Km,D-Ala2). nih.gov This strong, competitive inhibition of Ddl underscores its role as the primary target. acs.orgnih.gov While D-cycloserine also inhibits Alr, the interaction has been described as reversible, in contrast to earlier beliefs of irreversible inactivation. nih.govrjeid.com

Modulation of Neuronal Receptor Systems (in vitro and animal studies)

In addition to its antibacterial properties, D-cycloserine interacts with neuronal receptors in the central nervous system.

D-cycloserine acts as a selective partial agonist at the glycine-binding site of the N-methyl-D-aspartate (NMDA) receptor. oup.comnih.govlipidmaps.org The NMDA receptor is a glutamate-gated ion channel that plays a crucial role in synaptic plasticity, a fundamental mechanism for learning and memory. oup.comcambridge.org The receptor requires the binding of both glutamate (B1630785) (at the NR2 subunit) and a co-agonist, typically glycine (B1666218) or D-serine (at the NR1 subunit), for activation. oup.com

D-cycloserine binds to this co-agonist glycine site. oup.comlipidmaps.org As a partial agonist, its effect is dose-dependent; at low concentrations, it enhances NMDA receptor function, while at higher concentrations, it can have antagonistic effects. oup.comd-nb.info In vitro studies have shown that D-cycloserine can displace [3H]glycine from its binding site and dose-dependently enhance the binding of ligands to the NMDA receptor's ionophore, although the maximal stimulation is less than that produced by full agonists like glycine or D-serine. nih.gov This partial agonist activity allows it to modulate NMDA receptor activity, which is thought to underlie its effects on neuronal function. oup.comnih.gov

Recent research has uncovered another mechanism of action for D-cycloserine involving the kynurenine (B1673888) pathway, a major route of tryptophan metabolism. mdpi.comhilarispublisher.com D-cycloserine has been found to inhibit kynurenine aminotransferases (KATs), specifically KAT I, KAT II, and KAT III. mdpi.comnih.gov These pyridoxal 5'-phosphate-dependent enzymes are responsible for the synthesis of kynurenic acid (KYNA). mdpi.comhilarispublisher.com

KYNA is a known antagonist at the glycine site of NMDA receptors. hilarispublisher.com By inhibiting KAT enzymes, D-cycloserine reduces the production of KYNA. mdpi.comnih.gov This reduction in an endogenous antagonist can lead to increased activation of NMDA receptors, as more glycine sites become available for agonists. nih.gov This mechanism may work in concert with its direct partial agonism at the NMDA receptor. hilarispublisher.comnih.gov In vitro studies using rat and human brain homogenates have demonstrated that D-cycloserine can significantly and dose-dependently block the activity of all three KAT isoforms. nih.gov For instance, at a concentration of 63.7 µM, D-cycloserine inhibited KAT I, II, and III activity in human frontal cortex homogenates by 66.1%, 53.2%, and 71.3% respectively. nih.gov

Table 2: Inhibition of Human Frontal Cortex KAT Isoforms by D-cycloserine (63.7 µM)

| Enzyme | % Inhibition of Control | Source |

|---|---|---|

| KAT I | 66.1% | nih.gov |

| KAT II | 53.2% | nih.gov |

The modulation of the NMDA receptor by D-cycloserine has significant implications for neuronal plasticity, particularly long-term potentiation (LTP), a cellular correlate of learning and memory. oup.comcambridge.org Animal studies have consistently shown that D-cycloserine can facilitate LTP. oup.comnih.gov

In a mouse model of closed head injury where LTP was impaired, a single low dose of D-cycloserine administered 24 hours post-injury was shown to restore hippocampal LTP in the CA1 region. nih.gov Furthermore, this treatment also led to the recovery of memory functions. nih.gov In another preclinical model, D-cycloserine treatment in mice with Rett syndrome corrected presynaptic deficits at hippocampal synapses, although it did not rescue the deficits in LTP in that specific model. nih.gov The ability of D-cycloserine to enhance NMDA receptor-dependent processes is believed to be the primary mechanism through which it influences synaptic plasticity and facilitates learning and memory in various preclinical paradigms. oup.comcambridge.orgelsevier.es

Interaction with Kynurenine Aminotransferases (KATs)

Inhibition of Other Pyridoxal 5′-Phosphate Dependent Enzymes (e.g., Branched-Chain Aminotransferase)

The action of D-cycloserine is not limited to alanine (B10760859) racemase, Ddl, and KATs. As a structural analog of an amino acid, it can interact with other enzymes that utilize pyridoxal 5'-phosphate (PLP) as a cofactor. rjeid.comresearchgate.netnih.gov One such enzyme is the branched-chain aminotransferase (BCAT), which is involved in the final step of synthesizing branched-chain amino acids like L-leucine, L-isoleucine, and L-valine in bacteria. researchgate.netfrontiersin.org

Molecular Basis of Resistance to D Cycloserine

Genetic Mutations Conferring Resistance in Microorganisms

Mutations in the genes encoding the direct targets of D-cycloserine are a primary mechanism of resistance. These mutations can reduce the drug's affinity for its target enzymes or lead to their overproduction.

Alanine (B10760859) racemase, encoded by the alr gene (Rv3423c in M. tuberculosis), is responsible for converting L-alanine to D-alanine, a crucial step in cell wall synthesis. nih.govplos.org Mutations within the alr gene are a significant cause of D-cycloserine resistance. nih.govresearchgate.net

Studies have identified several non-synonymous single nucleotide polymorphisms (SNPs) in the alr gene of resistant M. tuberculosis strains. biorxiv.orgasm.org These mutations, such as M319T, Y364D, and R373L, are believed to confer resistance by altering the enzyme's structure, thereby reducing its affinity for D-cycloserine. researchgate.netfrontiersin.orgnih.gov For example, the Y364D and R373L mutations have been shown to increase the concentration of D-cycloserine required to inhibit the enzyme by over 50-fold. researchgate.net In one study, all five D-cycloserine-resistant isolates from a cohort of 114 drug-resistant cases harbored mutations in the alr gene. asm.org

Promoter mutations in the alr gene can also lead to resistance. These mutations result in the overexpression of alanine racemase, effectively titrating the drug and allowing peptidoglycan synthesis to proceed. nih.govukzn.ac.za

Table 1: Documented Mutations in the alr Gene Associated with D-cycloserine Resistance

| Mutation | Organism | Effect | Reference |

|---|---|---|---|

| M343T | M. tuberculosis | Confers resistance, predicted to have a destabilizing effect. | asm.org |

| T20M | M. tuberculosis | Known high-confidence resistance mutation. | asm.org |

| L113R | M. tuberculosis | Confers resistance, predicted to have a destabilizing effect. | asm.orgkaust.edu.sa |

| R243S | M. tuberculosis | Novel mutation associated with resistance, predicted to have a destabilizing effect. | asm.org |

| M319T | M. tuberculosis | Confers resistance. | researchgate.netfrontiersin.org |

| Y364D | M. tuberculosis | Confers resistance by reducing drug affinity. | researchgate.netfrontiersin.org |

| R373L | M. tuberculosis | Confers resistance by reducing drug affinity. | researchgate.netfrontiersin.org |

| Promoter Mutations | M. tuberculosis | Upregulation of alr, conferring high-level resistance. | nih.govukzn.ac.za |

D-alanine:D-alanine ligase, encoded by the ddl gene (also referred to as ddlA), catalyzes the formation of a D-alanyl-D-alanine dipeptide, another vital component of peptidoglycan precursors. plos.orgasm.org While D-cycloserine inhibits both Alr and Ddl, some studies suggest that Ddl is the primary lethal target in M. tuberculosis. biorxiv.orgfrontiersin.orgoup.com

Despite its role as a primary target, mutations in the ddl gene are found much less frequently in D-cycloserine-resistant clinical isolates compared to alr mutations. nih.govnih.govoup.com The reasons for this are not fully understood but may relate to the essentiality of the Ddl enzyme, where mutations might impose a high fitness cost on the bacterium. asm.org However, functional metagenomic studies have shown that ectopic expression of various ddl genes can confer resistance. biorxiv.org In Escherichia coli, which has two Ddl enzymes (DdlA and DdlB), D-cycloserine resistance can arise from mutations in the corresponding ddl genes. biorxiv.org

Mutations in alr (Alanine Racemase) Gene

Role of Gene Overexpression in Resistance Phenotypes

Overexpression of the target enzymes is a well-established mechanism for D-cycloserine resistance. By increasing the cellular concentration of Alr and/or Ddl, the bacterium can overcome the competitive inhibition by the drug. nih.govoup.com

In Mycobacterium smegmatis, a non-pathogenic relative of M. tuberculosis, artificial overexpression of either the alr or ddl gene has been shown to confer resistance to D-cycloserine. biorxiv.orgnih.govnih.gov Notably, a strain overexpressing both genes exhibited an even higher level of resistance, suggesting an additive effect. nih.gov This indicates that increasing the production of either target can help maintain the necessary flow of precursors for cell wall synthesis. Overproduction of Alr, for instance, helps maintain the intracellular pool of D-alanine, which can then antagonize the inhibition of Ddl by D-cycloserine. nih.gov In M. tuberculosis, resistance is often associated with promoter mutations that lead to the upregulation of alr. nih.govukzn.ac.za

Involvement of Transport Systems and Permeability Modifiers (e.g., cycA gene)

Mutations in the cycA gene can impair this transport system, leading to increased resistance. nih.gov A well-documented example is the natural resistance of Mycobacterium bovis BCG to D-cycloserine, which is partially attributed to a point mutation in its cycA gene. plos.orgnih.govmdpi.com This mutation impairs the uptake of the drug. plos.org While mutations in cycA have been identified in resistant clinical isolates of M. tuberculosis, they typically confer only a low level of resistance. biorxiv.orgnih.govoup.com

Other transport systems may also be involved. A study identified a loss-of-function mutation in the sugI gene, which encodes a probable sugar-transport protein, in a D-cycloserine-resistant mutant. nih.gov This suggests that D-cycloserine might also use the SugI transporter for entry into the cell. nih.gov

Contribution of Lipid Metabolism and Stress Response Genes to Resistance

Recent genomic studies have revealed that the mechanisms of D-cycloserine resistance are more complex than previously thought, extending beyond the canonical targets and transporters. nih.govmdpi.comnih.gov Mutations in genes involved in various cellular functions, including lipid metabolism and stress responses, have been associated with resistance. nih.govmdpi.comfrontiersin.org

For instance, a study of in-vitro selected resistant mutants of M. tuberculosis identified mutations in 16 different genes, many of which were not previously linked to D-cycloserine. nih.govresearchgate.net These included genes involved in lipid metabolism, methyltransferase activity, and stress responses. nih.govnih.gov Another study implicated loss-of-function mutations in ald (Rv2780), which encodes L-alanine dehydrogenase, in conferring D-cycloserine resistance. nih.govbroadinstitute.org The exact mechanisms by which these mutations lead to resistance are still under investigation but highlight a broader metabolic adaptation by the bacterium. For example, induction of a persister state in M. tuberculosis by D-cycloserine has been shown to upregulate toxin-antitoxin (TA) modules, which are part of the bacterial stress response. nih.gov Additionally, the outer membrane protein OmpA (encoded by Rv0899) has been implicated in resistance, potentially by affecting cell permeability. kaust.edu.sasemanticscholar.org

Table 2: Novel Genes Implicated in D-cycloserine Resistance

| Gene (Rv number) | Encoded Protein/Function | Proposed Role in Resistance | Reference |

|---|---|---|---|

| ald (Rv2780) | L-alanine dehydrogenase | Loss-of-function mutations confer resistance. | nih.govbroadinstitute.org |

| sugI (Rv3331) | Probable sugar-transport protein | Loss-of-function may reduce drug uptake. | nih.gov |

| ompA (Rv0899) | Outer membrane protein A | May alter cell permeability. | kaust.edu.sasemanticscholar.org |

| Various | Lipid metabolism, stress response, methyltransferases | Complex metabolic adaptations. | nih.govmdpi.comfrontiersin.orgnih.gov |

Mechanisms of Cross-Resistance and Lack Thereof

A significant clinical advantage of D-cycloserine is its lack of cross-resistance with other antituberculosis drugs. acs.orgnih.govnih.govnih.govasm.orgtandfonline.comasm.org This is because its molecular targets and mechanism of action—inhibiting the D-alanine pathway—are unique among antibiotics used for tuberculosis treatment. acs.orgmdpi.com

However, there is complete cross-resistance between D-cycloserine and terizidone. msf.org Terizidone is a prodrug composed of two molecules of D-cycloserine, and it is used interchangeably with D-cycloserine in treatment regimens. msf.orgresearchgate.net Therefore, resistance to one implies resistance to the other.

While D-cycloserine does not share cross-resistance with other classes of anti-TB drugs, mutations in genes like ald have been observed to evolve exclusively among multidrug-resistant strains, suggesting a potential link between the evolution of resistance to different drugs, even without a direct mechanistic overlap. nih.govbroadinstitute.org

Advanced Analytical Methodologies for D Cycloserine and Its Metabolites

Chromatographic Techniques for Separation and Quantitation

High-performance liquid chromatography (HPLC) stands as a primary tool for the analysis of D-cycloserine. mdpi.com However, its inherent polarity presents challenges for retention on traditional reversed-phase columns. To overcome this, several specialized chromatographic approaches have been successfully employed. mdpi.comresearchgate.net

High-Performance Liquid Chromatography (HPLC)

Various HPLC methods have been developed to analyze D-cycloserine, often requiring specific stationary phases or mobile phase additives to achieve adequate retention and separation from its impurities and metabolites.

Ion-pair chromatography has been effectively used for the analysis of D-cycloserine. mdpi.com This technique involves the addition of an ion-pairing reagent to the mobile phase, which forms a neutral complex with the ionized analyte, thereby increasing its retention on a reversed-phase column. For instance, an ion-pair, gradient HPLC method utilizing a polar, amide-embedded C18 column has been developed for D-cycloserine and its related substances. researchgate.net Another method employs sodium octane (B31449) sulfonate as the ion-pairing reagent in a mobile phase containing acetonitrile (B52724), potassium dihydrogen phosphate (B84403) buffer (pH 2.8), and water. researchgate.net This approach has proven to be robust and selective for determining related substances in D-cycloserine. researchgate.net

A notable challenge in some ion-pair HPLC methods has been the unrepeatable peak areas for the cycloserine dimer, a key impurity, which can hinder its accurate quantification. mdpi.com It has been suggested that this variability may be due to the nucleophilic nature of the compound. mdpi.com However, the use of a Hypersil BDS column has been reported to mitigate this issue. mdpi.com

Table 1: Example of Ion-Pair HPLC Method for D-Cycloserine Analysis

| Parameter | Condition |

| Column | Hypersil BDS C18 (25 cm x 4.6 mm I.D.) |

| Mobile Phase A | Acetonitrile, 20mM Sodium Octane Sulphonate, 0.2M Potassium Dihydrogen Phosphate (pH 2.8), Water (4:70:10:16 v/v/v/v) |

| Mobile Phase B | Acetonitrile, 20mM Sodium Octane Sulphonate, 0.2M Potassium Dihydrogen Phosphate (pH 2.8), Water (17:70:10:3 v/v/v/v) |

| Detection | UV |

| Column Temperature | 45°C |

This table presents an example of an ion-pair HPLC gradient method. researchgate.net

Aqueous normal phase (ANP) chromatography offers an alternative approach for retaining highly hydrophilic compounds like D-cycloserine. mdpi.comresearchgate.net This technique typically utilizes a silica (B1680970) hydride-based stationary phase. researchgate.netnih.gov ANP chromatography coupled with mass spectrometry (MS) has demonstrated successful determination of D-cycloserine and its dimer, overcoming some of the limitations observed with other HPLC-UV methods. researchgate.netnih.gov This method allows for the analysis of the number of components in a sample and can monitor compositional changes over time. researchgate.netnih.gov Both gradient and isocratic elution conditions have been applied in ANP chromatography for D-cycloserine analysis. researchgate.net

Hydrophilic Interaction Liquid Chromatography (HILIC) is another effective technique for the separation of polar compounds like D-cycloserine. mdpi.comresearchgate.net In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a non-polar organic solvent and a small amount of aqueous buffer. This creates a water-enriched layer on the stationary phase, allowing for the retention of hydrophilic analytes.

One validated HPLC-MS/MS method for determining D-cycloserine in human plasma utilizes the HILIC mode with a YMC-Pack SIL-06 column. nih.govresearchgate.net The isocratic mobile phase consisted of methanol (B129727), 2-propanol, and 0.075% trifluoroacetic acid. nih.govresearcher.life This method proved to be reliable and high-throughput for bioequivalence studies. nih.gov

Table 2: HILIC Method for D-Cycloserine in Human Plasma

| Parameter | Condition |

| Column | YMC-Pack SIL-06 (150 × 4.6 mm; 3 μm) |

| Mobile Phase | Methanol, propanol-2, and 0.075 % trifluoroacetic acid (66.5:28.5:5, v/v/v) |

| Flow Rate | Isocratic |

| Detection | Tandem Mass Spectrometry (MS/MS) |

This table details a HILIC-based HPLC-MS/MS method for the analysis of D-cycloserine in a biological matrix. nih.govresearchgate.net

Aqueous Normal Phase (ANP) Chromatography

Coupled Techniques (e.g., HPLC-Mass Spectrometry)

The coupling of HPLC with mass spectrometry (HPLC-MS), particularly tandem mass spectrometry (HPLC-MS/MS), provides a highly sensitive and selective method for the determination of D-cycloserine, especially in complex matrices like human plasma. nih.govtci-thaijo.org This technique combines the separation power of HPLC with the mass-resolving capability of MS, allowing for accurate quantification and structural confirmation.

Several HPLC-MS/MS methods have been developed and validated for D-cycloserine analysis. nih.govresearchgate.nettci-thaijo.org These methods often employ solid-phase extraction for sample preparation to remove interfering substances from the plasma matrix. nih.govresearchgate.netajrconline.org The detection is typically performed using an electrospray ionization (ESI) source in the positive ion mode, monitoring specific precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode for both D-cycloserine and an internal standard. nih.govresearcher.lifetci-thaijo.org For instance, the fragmentation of m/z 103 to 75 has been used to monitor D-cycloserine. nih.govresearcher.life

These methods have demonstrated a broad linear dynamic range and high reproducibility, making them suitable for pharmacokinetic studies. nih.govresearchgate.nettci-thaijo.org

Table 3: Example of HPLC-MS/MS Method Validation Parameters

| Parameter | Result |

| Linear Dynamic Range | 0.3–30 μg/mL |

| Mean Relative Recovery | 77.2% |

| Precision | 0.8–3.4% |

| Accuracy | 93.8–104.9% |

This table shows the validation results for a reliable and high-throughput HPLC-MS/MS method for D-cycloserine in human plasma. nih.govresearchgate.netresearcher.life

Spectroscopic Methods for Structural Elucidation and Quantification

Spectroscopic techniques are indispensable for the structural elucidation and quantification of D-cycloserine. Methods such as UV-Visible spectrophotometry, Nuclear Magnetic Resonance (NMR) spectroscopy, and mass spectrometry provide valuable information on the compound's structure, purity, and concentration.

UV-Visible spectrophotometry offers a simple and cost-effective method for the quantification of D-cycloserine in bulk pharmaceutical forms. bepls.com An area under the curve (AUC) method has been developed using a wavelength range of 200-400 nm in 0.01N HCl as a solvent. bepls.com This method demonstrated linearity in the concentration range of 5-25 µg/ml. bepls.com Derivatization with reagents like 4-dimethylaminocinnamaldehyde (B146742) (DAC) or 9-methoxyacridine (B162088) can be employed to form colored products with enhanced molar absorptivity, thereby increasing the sensitivity of the assay. nih.govresearchgate.net The reaction with 9-methoxyacridine, for example, yields a product with an absorbance maximum at 438 nm. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of D-cycloserine and its impurities. nih.govdntb.gov.ua Diffusion-ordered spectroscopy (DOSY) NMR, in particular, has been successfully used to separate and quantify D-cycloserine, its degradation products like the cycloserine dimer, and process impurities in pharmaceutical dosage forms. nih.govdntb.gov.ua This technique was able to overcome the challenges of co-elution and variable response of the dimer observed in some HPLC methods. nih.govdntb.gov.uamdpi.com 1H NMR spectra of D-cycloserine in DMSO-d6 show characteristic shifts that can be used for identification. chemicalbook.com

Mass spectrometry (MS) is crucial for confirming the molecular weight and fragmentation pattern of D-cycloserine and its adducts. nih.gov When coupled with liquid chromatography (LC-ESI-MS), it can identify covalent complexes, such as the one formed between D-cycloserine and pyridoxal (B1214274) 5'-phosphate (PMP) in enzymatic reactions, which has a predicted mass of m/z 332.06. nih.gov The fragmentation data from MS/MS analysis provides further structural information. nih.gov

Table 4: Spectroscopic Data for D-Cycloserine

| Technique | Parameter | Value |

| UV-Vis Spectrophotometry | λmax (in 0.01N HCl) | Not specified, but analysis performed in 200-400nm range |

| Linearity Range (AUC method) | 5-25 µg/ml | |

| UV-Vis (with derivatization) | λmax (with 9-methoxyacridine) | 438 nm |

| ¹H NMR (400 MHz in DMSO-d6) | Chemical Shift (ppm) | ~4.42, ~4.0, ~3.77, ~3.75 |

| Mass Spectrometry | Molecular Ion (m/z) | 102 |

| PMP-adduct (m/z) | 332.06 |

This table summarizes key spectroscopic data obtained from various analytical methods. bepls.comnih.govchemicalbook.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation and quantitative analysis of D-cycloserine and its related substances.

Diffusion-Ordered Spectroscopy (DOSY) is a specialized NMR technique that separates the signals of different species in a mixture based on their translational diffusion coefficients, which correlate with their size and shape. This method has been successfully applied to the impurity profiling of D-cycloserine in pharmaceutical formulations, offering a robust alternative to conventional chromatographic methods that can suffer from repeatability issues, particularly for the cycloserine dimer. mdpi.comnih.govresearchgate.netdntb.gov.uamdpi.comresearchgate.net

The DOSY NMR technique allows for the simultaneous identification and quantification of D-cycloserine, its degradation products, and process-related impurities, even at concentrations below pharmacopoeial specification limits. mdpi.comnih.govresearchgate.net A key advantage is its ability to accurately quantify the cycloserine dimer, a task that has proven challenging for some HPLC-UV methods due to the dimer's variable response. mdpi.comnih.govdntb.gov.uamdpi.com In DOSY experiments, the larger dimer molecule diffuses more slowly than the D-cycloserine monomer, resulting in a distinct diffusion coefficient that allows for clear separation and quantification of their respective NMR signals. mdpi.com Well-resolved NMR signals permit the determination of translational diffusion coefficients for D-cycloserine and its primary dimer impurity. mdpi.com

Table 1: Translational Diffusion Coefficients Determined by DOSY NMR

| Compound | Translational Diffusion Coefficient (D) in m²/s × 10⁻¹⁰ |

|---|---|

| D-cycloserine | 5.5 |

| Cycloserine Dimer | 3.2 |

Data sourced from a study on D-cycloserine impurity profiling. mdpi.com

Mass Spectrometry (MS)

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a highly sensitive and specific method for the determination of D-cycloserine and its metabolites in various biological matrices. researchgate.netnih.govacs.org This technique is essential for pharmacokinetic studies and for identifying products of metabolism and degradation. Aqueous normal phase (ANP) chromatography combined with MS has been shown to successfully determine both D-cycloserine and its dimer. researchgate.net

Metabolomic studies using stable isotope-labeled D-alanine in conjunction with LC-MS have been employed to investigate the mechanism of action of D-cycloserine in Mycobacterium tuberculosis. nih.govacs.org These analyses can track the flux through enzymatic pathways inhibited by the drug. Challenges in MS analysis include the potential for in-source dimerization of D-cycloserine, which can complicate quantification if not properly controlled. mdpi.commdpi.com The development of reliable LC-MS/MS methods involves careful optimization of sample preparation, chromatographic separation, and mass spectrometric detection parameters. researchgate.netwho.int For instance, a validated method for quantifying D-cycloserine in human plasma utilized solid-phase extraction for sample cleanup and a triple quadrupole mass spectrometer for detection. researchgate.net

Table 2: Example Parameters for LC-MS/MS Analysis of D-cycloserine

| Parameter | Value |

|---|---|

| Analyte | D-cycloserine |

| Mass Transition (m/z) | 103 → 75 |

| Ionization Mode | Positive Turbo Ion Spray |

| Internal Standard | Niacin |

| IS Mass Transition (m/z) | 124 → 80 |

Parameters from a validated method for determination in human plasma. researchgate.net

X-ray Crystallography for Enzyme-Inhibitor Complex Characterization

X-ray crystallography is a pivotal technique for visualizing the three-dimensional structure of D-cycloserine bound to its enzymatic targets at atomic resolution. This provides invaluable insights into its mechanism of inhibition. nih.govaip.orgrjeid.com Structural studies have been conducted on D-cycloserine in complex with key bacterial enzymes involved in cell wall biosynthesis.

For example, the X-ray crystal structure of Staphylococcus aureus D-alanine:D-alanine ligase (Ddl) in complex with ADP and a phosphorylated form of D-cycloserine has been solved, confirming the modality of inhibition. aip.org Similarly, the structure of D-amino acid transaminase from Haliscomenobacter hydrossis complexed with D-cycloserine revealed a ketimine adduct between pyridoxamine-5'-phosphate (PMP) and the cyclic form of D-cycloserine in the active site. nih.govrjeid.com These structural snapshots clarify how D-cycloserine interacts with active site residues and the pyridoxal-5'-phosphate (PLP) cofactor, explaining the basis of its inhibitory activity and, in some cases, the mechanisms of resistance or tolerance. nih.govaip.org

Table 3: Selected X-ray Crystal Structures of D-cycloserine-Enzyme Complexes

| Enzyme | Organism | Nature of Complex | Resolution (Å) |

|---|---|---|---|

| D-alanine:D-alanine ligase (Ddl) | Staphylococcus aureus | SaDdl in complex with ADP and phospho-D-cycloserine (pDCS) | 2.4 |

| D-amino acid transaminase | Haliscomenobacter hydrossis | Ketimine adduct between PMP and cyclic D-cycloserine | N/A |

| Alanine (B10760859) Racemase (Alr1) | Staphylococcus aureus | Alr1/PLP complex with isoxazole (B147169) and oxime products | N/A |

Data sourced from structural and biochemical studies. nih.govaip.orgrjeid.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely accessible analytical technique used for the quantitative analysis of D-cycloserine and for monitoring specific degradation products. researchgate.netbepls.com While less specific than chromatographic or NMR methods, it serves as a straightforward tool for certain quality control tests. nihs.go.jp

A key application is the detection and quantification of condensation products, which is a specified test in some pharmacopoeias. This test involves dissolving D-cycloserine in a sodium hydroxide (B78521) solution and measuring the absorbance at a specific wavelength, typically 285 nm. nihs.go.jp An absorbance value below a defined limit (e.g., not more than 0.8) indicates that the level of condensation impurities is within an acceptable range. nihs.go.jp UV-Vis spectroscopy is also employed to develop and validate simple, economical, and rapid methods for the quantification of D-cycloserine in bulk drug form, often using an area under the curve (AUC) approach to improve accuracy. bepls.com

Table 4: Applications of UV-Vis Spectroscopy in D-cycloserine Analysis

| Application | Analytical Wavelength (nm) | Method/Solvent |

|---|---|---|

| Quantification of Condensation Products | 285 | Sodium Hydroxide TS |

| Assay in Bulk Drug (AUC Method) | 200-400 (range) | 0.01N HCl |

Data sourced from pharmacopoeial methods and validation studies. bepls.comnihs.go.jp

Stability and Degradation Product Analysis in Research Media

The stability of D-cycloserine is a critical factor, as its degradation can impact experimental results and therapeutic efficacy. The compound is known to be unstable under certain conditions, particularly in aqueous solutions, leading to the formation of various degradation products. researchgate.netresearchgate.netnih.gov

Studies have shown that the stability of D-cycloserine is highly pH-dependent. researchgate.netresearchgate.net It exhibits maximum stability in alkaline conditions, while the rate of degradation is significantly increased under acidic conditions, with the maximum degradation rate observed around a pH of 4.7. researchgate.netresearchgate.net In neutral pH research media, such as Middlebrook 7H9 (pH ~6.6) and Mueller-Hinton (MH) broth (pH ~7.3), D-cycloserine still undergoes continuous degradation, although less rapidly than in acidic buffers. nih.gov This instability in culture media is a significant variable in drug susceptibility testing (DST) for Mycobacterium, as the effective concentration of the drug decreases over the incubation period. nih.gov For instance, in a phosphate buffer, the degradation of cycloserine was reported to be approximately 10% within a week and 30% after 22 days at 37°C. nih.gov The primary degradation pathway involves hydrolysis, which can ultimately yield D-serine and hydroxylamine (B1172632). researchgate.net

D-Cycloserine Dimer Formation

A principal degradation and impurity pathway for D-cycloserine is its dimerization. mdpi.comresearchgate.net The resulting product is a diketopiperazine, specifically 2,5-bis-(aminoxymethyl)-3,6-diketopiperazine. nih.gov This dimer can form both in the solid-state and in solution. mdpi.com

The formation of the cycloserine dimer is promoted by acidic conditions (pH 1-2) and can be initiated by certain solvents, such as acetonitrile, which is often used in HPLC mobile phases. mdpi.com This has led to recommendations to use methanol instead of acetonitrile as a solvent for sample preparation to minimize dimerization during analysis. mdpi.com The presence of the dimer is a significant concern in analytical chemistry as it complicates the accurate quantification of the active D-cycloserine monomer. mdpi.comresearchgate.net Furthermore, the dimer itself has been found to be reactive, capable of forming oximes with α-ketoacids like pyruvate, an interaction that was initially attributed to the monomer. nih.gov This highlights the chemical activity of the dimer and the importance of considering its presence when interpreting biological studies of D-cycloserine. nih.gov

Enantiomeric Purity Determination in Research Syntheses

The assessment of enantiomeric purity is a critical step in the synthesis of D-cycloserine to ensure the desired pharmacological activity and to minimize potential off-target effects associated with the L-enantiomer. Various advanced analytical methodologies have been developed to accurately quantify the enantiomeric excess of D-cycloserine in bulk drug substances.

A prevalent and validated method for determining the enantiomeric purity of D-cycloserine is indirect reversed-phase high-performance liquid chromatography (RP-HPLC). researchgate.netnih.gov This approach involves the pre-column derivatization of D-cycloserine and its enantiomer, L-cycloserine, with chiral derivatizing reagents. A combination of o-phthalaldehyde (B127526) (OPA) and N-acetyl-L-cysteine (NAC) has been successfully utilized for this purpose. researchgate.netnih.govresearchgate.net The reaction between the cycloserine enantiomers and the OPA/NAC reagents forms diastereomeric derivatives. researchgate.net These diastereomers, unlike the original enantiomers, have different physicochemical properties and can be separated on a non-chiral stationary phase. researchgate.netnih.gov

Detailed research has established a robust method using a Zorbax SB Phenyl HPLC column with an isocratic mobile phase. researchgate.netnih.gov The mobile phase typically consists of a mixture of an aqueous buffer, such as sodium phosphate, and an organic modifier like acetonitrile. researchgate.netnih.gov The separation of the diastereomers is monitored using UV detection at a specific wavelength. researchgate.netnih.gov The stability of the formed diastereomer derivatives and the influence of mobile phase pH and organic modifier content have been optimized to ensure reliable and reproducible results. researchgate.netnih.gov

Alternative techniques such as Diffusion Ordered Spectroscopy (DOSY) NMR have also been explored for analyzing D-cycloserine and its impurities. mdpi.com While DOSY NMR is particularly effective for identifying and quantifying impurities like the cycloserine dimer, which can interfere with some HPLC methods, RP-HPLC with chiral derivatization remains a primary method for enantiomeric purity assessment. mdpi.comresearchgate.net

The validation of these analytical methods is performed according to established guidelines to ensure their accuracy, precision, and reliability. Key validation parameters include the limit of detection (LOD), limit of quantitation (LOQ), linearity, and recovery.

The following tables summarize the key parameters of a validated RP-HPLC method for the enantiomeric purity determination of D-cycloserine and its validation data.

Table 1: Chromatographic Conditions for Enantiomeric Purity Determination of D-Cycloserine

| Parameter | Condition |

|---|---|

| Analytical Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Derivatizing Reagents | o-Phthalaldehyde (OPA) and N-acetyl-L-cysteine (NAC) researchgate.netnih.gov |

| Column | Zorbax SB Phenyl (250 mm x 4.6 mm, 5 µm) researchgate.net |

| Mobile Phase | 20mM Sodium Phosphate (Na₂HPO₄) buffer (pH 7) and Acetonitrile (95:5, v/v) researchgate.netnih.gov |

| Elution Mode | Isocratic researchgate.netnih.gov |

| Flow Rate | 1.0 mL/min researchgate.netnih.gov |

| Detection | UV at 335 nm researchgate.netnih.gov |

| Temperature | Room Temperature (25 ± 2)°C researchgate.net |

Table 2: Method Validation Data for L-cycloserine Impurity

| Validation Parameter | Result |

|---|---|

| Limit of Detection (LOD) | 0.015% (w/w) researchgate.netnih.gov |

| Limit of Quantitation (LOQ) | 0.05% (w/w) researchgate.netnih.gov |

| Linearity Range | 0.05% to 0.30% (w/w) researchgate.netnih.gov |

| Coefficient of Determination (r²) | 0.998 researchgate.netnih.gov |

| Recovery of L-cycloserine | 92.9% to 100.2% researchgate.netnih.gov |

Pre Clinical Research Applications and Biochemical Probing with D Cycloserine

Investigation of Bacterial Physiology and Metabolism

D-cycloserine, a structural analog of the amino acid D-alanine, serves as a critical tool in preclinical research for investigating bacterial physiology and metabolism. patsnap.comebi.ac.uk Its primary mechanism of action involves the inhibition of key enzymes in the peptidoglycan synthesis pathway, a process essential for the integrity of the bacterial cell wall. patsnap.comtoku-e.com This inhibitory action makes it a valuable probe for studying the intricacies of bacterial cell wall construction and for exploring potential synergistic antimicrobial strategies.

Studies on Cell Wall Synthesis Pathways in Diverse Bacterial Species

D-cycloserine's efficacy as an antibiotic stems from its ability to competitively inhibit two crucial cytoplasmic enzymes involved in the early stages of peptidoglycan biosynthesis: alanine (B10760859) racemase (Alr) and D-alanine:D-alanine ligase (Ddl). patsnap.comebi.ac.uktoku-e.com Alanine racemase is responsible for converting L-alanine into its stereoisomer, D-alanine, a fundamental building block of the peptidoglycan layer. patsnap.comnih.gov Subsequently, D-alanine:D-alanine ligase catalyzes the formation of the D-alanyl-D-alanine dipeptide, which is incorporated into the pentapeptide precursor of peptidoglycan. patsnap.comcreative-biolabs.com By targeting both of these enzymes, D-cycloserine effectively halts the production of essential precursors, thereby disrupting cell wall synthesis and leading to bacterial cell lysis. patsnap.comcreative-biolabs.com

This dual-target mechanism has been a subject of extensive research across various bacterial species, including the causative agent of tuberculosis, Mycobacterium tuberculosis. patsnap.comnih.govnih.gov Studies have delved into the kinetic and genetic aspects of D-cycloserine's inhibitory action, revealing nuances in its interaction with these enzymes. For instance, research has shown that the inhibition of D-alanine:D-alanine ligase by D-cycloserine involves the formation of a phosphorylated drug species within the enzyme's active site, a more complex mechanism than simple reversible inhibition. nih.govcrick.ac.uk Furthermore, investigations into the inhibition of alanine racemase have revealed that while D-cycloserine can form a stable adduct with the pyridoxal (B1214274) 5'-phosphate (PLP) cofactor of the enzyme, this inhibition can be reversible. nih.govnih.govcrick.ac.uk This finding helps to explain the observation of residual alanine racemase activity in bacteria exposed to the antibiotic. nih.gov

The broad-spectrum activity of D-cycloserine against both Gram-positive and Gram-negative bacteria underscores the conserved and essential nature of the D-alanine branch of peptidoglycan synthesis, making it a valuable tool for comparative studies of bacterial cell wall biology. ebi.ac.ukresearchgate.net

| Target Enzyme | Function in Cell Wall Synthesis | Mechanism of Inhibition by D-cycloserine | Bacterial Species Studied |

| Alanine Racemase (Alr) | Converts L-alanine to D-alanine. patsnap.comnih.gov | Competitive inhibition; forms an adduct with the PLP cofactor, which can be reversible. nih.govnih.govcrick.ac.uk | Mycobacterium tuberculosis, Escherichia coli, Staphylococcus aureus. patsnap.comebi.ac.uknih.gov |

| D-alanine:D-alanine Ligase (Ddl) | Catalyzes the formation of the D-alanyl-D-alanine dipeptide. patsnap.comcreative-biolabs.com | Competitive inhibition; involves the formation of a phosphorylated D-cycloserine species in the active site. nih.govcrick.ac.uk | Mycobacterium tuberculosis, Escherichia coli. nih.govnih.gov |

Synergistic Effects with Other Inhibitors in Microbial Systems

The unique mechanism of action of D-cycloserine has prompted preclinical investigations into its synergistic effects when combined with other antimicrobial agents. The rationale behind this approach is that targeting multiple, distinct pathways in bacterial metabolism can lead to enhanced efficacy and potentially circumvent the development of resistance.

One area of investigation has been the combination of D-cycloserine with β-lactam antibiotics, such as penicillin. asm.org Since both classes of drugs ultimately disrupt cell wall integrity, albeit through different mechanisms, their combined use has been explored. Studies have reported synergistic lytic effects in Escherichia coli when D-cycloserine is used in conjunction with penicillin G. asm.org

Another combination of interest is D-cycloserine and ethionamide, both of which are used in the treatment of multidrug-resistant tuberculosis. asm.org While traditionally considered bacteriostatic on their own, preclinical studies in mice have suggested that their combined use, particularly when administered via inhalation, could exhibit bactericidal activity. asm.org This highlights the potential for synergistic interactions that may not be apparent from their individual mechanisms of action.

Research has also explored the interaction of D-cycloserine with fluorescent D-amino acid probes used to visualize bacterial cell wall synthesis. These studies have shown that D-cycloserine can inhibit the incorporation of these probes, further confirming its role as an inhibitor of the transpeptidation step in peptidoglycan assembly. diva-portal.org

Elucidation of Neurobiochemical Pathways in vitro and in Animal Models

Beyond its antimicrobial properties, D-cycloserine has emerged as a significant tool in neuroscience research due to its activity at the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory. patsnap.comnih.govnih.govdiva-portal.orgclinicaltrials.govwisc.eduresearchgate.netresearchgate.net

Modulation of NMDA Receptor Function in Animal Brain Systems

D-cycloserine acts as a partial agonist at the glycine (B1666218) binding site of the NMDA receptor. patsnap.comnih.govnih.govdiva-portal.orgclinicaltrials.govresearchgate.netresearchgate.net The NMDA receptor is a glutamate-gated ion channel that requires the binding of both glutamate (B1630785) and a co-agonist, typically glycine or D-serine, to become fully active. wikipedia.org By binding to the glycine site, D-cycloserine can modulate the receptor's activity. patsnap.comclinicaltrials.gov

In preclinical animal models, this modulation of NMDA receptor function has been shown to have significant effects on synaptic transmission and plasticity. For instance, in a mouse model of Rett syndrome, D-cycloserine was found to improve synaptic transmission. plos.org It has also been shown to enhance long-term potentiation (LTP), a cellular mechanism underlying learning and memory, in various experimental settings. consensus.appconsensus.app The ability of D-cycloserine to influence NMDA receptor-dependent processes makes it a valuable probe for studying the role of this receptor system in both normal brain function and in models of neuropsychiatric and neurodegenerative disorders. researchgate.netfrontiersin.org

| Receptor | Binding Site | Action of D-cycloserine | Effect on Receptor Function | Animal Models Used |

| NMDA Receptor | Glycine co-agonist site. patsnap.comclinicaltrials.gov | Partial agonist. patsnap.comclinicaltrials.gov | Modulates receptor activity, influencing ion flow and downstream signaling. plos.org | Rodents (rats, mice), primates. researchgate.netnih.gov |

Impact on Kynurenic Acid Biosynthesis in Non-human Tissues

Recent preclinical research has uncovered another mechanism through which D-cycloserine may exert its effects on the nervous system: the inhibition of kynurenic acid (KYNA) biosynthesis. clinicaltrials.govnih.gov KYNA is an endogenous antagonist of the NMDA receptor, meaning it can block the receptor's activity. ebi.ac.uk It is synthesized from the tryptophan metabolite L-kynurenine by kynurenine (B1673888) aminotransferases (KATs). nih.govmdpi.com